[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a useful research compound. Its molecular formula is C18H16FNO5 and its molecular weight is 345.326. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed α-Oxidation of Aromatic Ketones : Research by Chen, Ren, Zhang, and Zhang (2016) explored the α-oxidation of aromatic ketones, including 2-(2-methylphenyl)-2-oxoethyl acetates, using palladium acetate as a catalyst. This process is significant for chemical synthesis and has potential applications in developing new compounds (Chen, Ren, Zhang, & Zhang, 2016).
Synthesis and Characterization of Quinazolinone-Based Derivatives : A 2021 study by Riadi et al. described the preparation of a new quinazolinone-based derivative, including processes like S-arylation. This compound demonstrated cytotoxic activity against various cancer cell lines, highlighting its potential in cancer research (Riadi et al., 2021).
Herbicidal Activity of Phenyl Pyrazole Derivatives : Zhou, Xue, Wang, and Qu (2010) synthesized a series of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives, demonstrating significant herbicidal activity. This research contributes to the development of new herbicides (Zhou, Xue, Wang, & Qu, 2010).
Cyclometallated Complexes of 2-Phenylbenzothiazole : Katlenok and Balashev (2012) investigated aryl-substituted benzothiazoles, which are used as fluorophores in scintillators. Their study on cyclometallation and complexes with acetate ligands adds to the knowledge of modifying optical properties of such compounds (Katlenok & Balashev, 2012).
Anti-Inflammatory Activity of Thiazolidin Derivatives : A 2013 study by Sunder and Maleraju synthesized several acetamide derivatives, showing significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
It can be inferred from similar compounds that they may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-14-3-1-2-12(6-14)8-18(22)23-10-17(21)20-9-13-4-5-15-16(7-13)25-11-24-15/h1-7H,8-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQYSTYJWLUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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